2-[3-(Dimethylamino)phenyl]acetaldehyde
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Overview
Description
2-[3-(Dimethylamino)phenyl]acetaldehyde is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[3-(Dimethylamino)phenyl]acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-dimethylaminobenzyl alcohol using manganese dioxide (MnO2) in acetone. The reaction mixture is heated at 60°C for several hours, followed by filtration to obtain the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(Dimethylamino)benzoic acid.
Reduction: 3-(Dimethylamino)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-(Dimethylamino)phenyl halides or amines.
Scientific Research Applications
2-[3-(Dimethylamino)phenyl]acetaldehyde has several applications in scientific research:
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[3-(Dimethylamino)phenyl]acetaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzaldehyde: Similar structure but lacks the acetaldehyde moiety.
3-(Dimethylamino)benzoic acid: Oxidized form of the aldehyde.
3-(Dimethylamino)benzyl alcohol: Reduced form of the aldehyde.
Properties
CAS No. |
944907-25-9 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[3-(dimethylamino)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H13NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
BENVWQMDLXHGBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC=O |
Origin of Product |
United States |
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